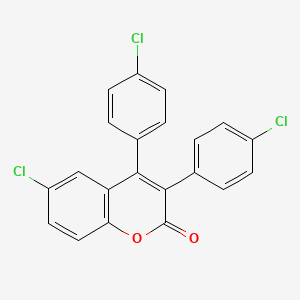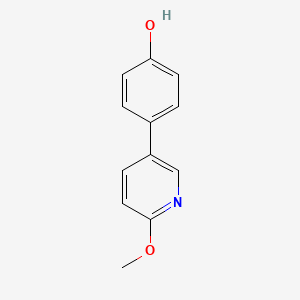
4-(6-Methoxypyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-Methoxypyridin-3-yl)phenol” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used as a building block for the synthesis of some biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H11NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a phenol group via a methoxy group. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 201.22 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(6-Methoxypyridin-3-yl)phenol derivatives have been synthesized for various purposes, including the exploration of their structural and chemical properties. For instance, the synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol were studied, highlighting the conditions for obtaining maximum yield and detailed characterization of the product's structure through various analytical techniques, including UV-Vis, IR, NMR, and X-ray single crystal diffraction, demonstrating the compound's stable crystal structure and fluorescence properties (Bai Linsha, 2015).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of similar compounds have been extensively analyzed using quantum chemical calculations, including DFT, to explore their electronic, geometric, and reactive properties. Such studies provide insights into the compounds' potential biological effects, aiding in the design of molecules with desired biological activities (A. Viji et al., 2020).
Biological Activities
Derivatives of this compound have shown promise in biological applications, such as inhibiting tumor growth and metastasis. Novel compounds synthesized with modifications, including the introduction of methoxy groups, have been evaluated for their biological activities, demonstrating potential as therapeutic agents against specific types of cancer (Hanbyeol Kwon et al., 2015).
Antioxidant Activities
The antioxidant activities of phenolic acids, including those related to this compound, have been investigated, revealing that specific substituents can enhance antioxidant capabilities. These findings have implications for designing molecules with improved antioxidant properties for use in food, pharmaceutical, and cosmetic industries (Jinxiang Chen et al., 2020).
Catalysis and Polymerization
The compound and its derivatives have also found applications in catalysis and polymerization processes. For example, 2-Methoxyethylamino-bis(phenolate)-yttrium complexes have been used for the precision polymerization of vinylpyridine, demonstrating the ability to control polymer tacticity and offering valuable insights into the polymerization mechanism (P. T. Altenbuchner et al., 2015).
Eigenschaften
IUPAC Name |
4-(6-methoxypyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKXJFBNSXZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

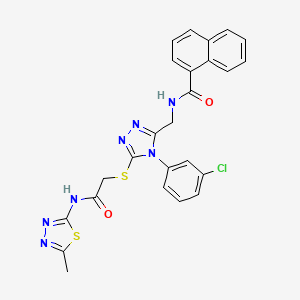

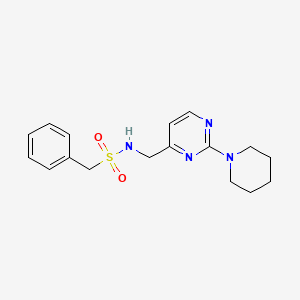
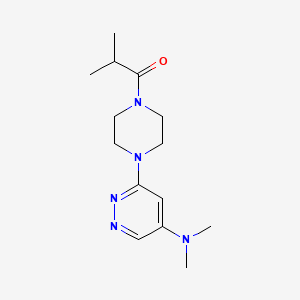
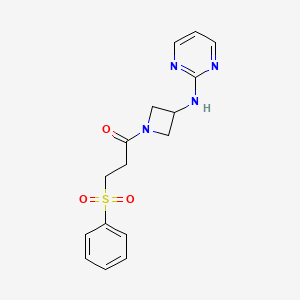
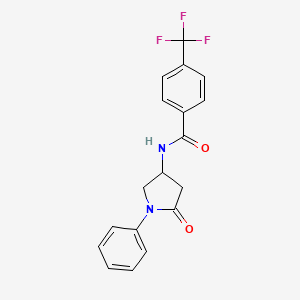
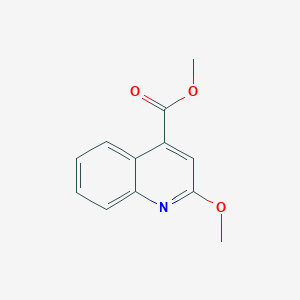
![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)

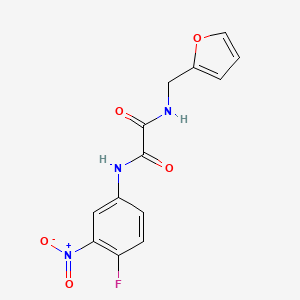
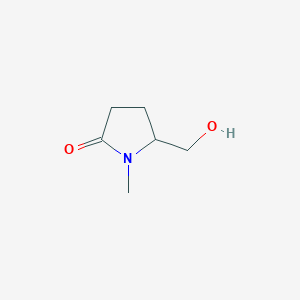

![(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2847944.png)
